Des-acyl ghrelin (rat)
Description
Origin and Endogenous Production in Rat Models
Des-acyl ghrelin and its acylated counterpart, ghrelin, originate from the same precursor, preproghrelin. wjgnet.com The primary site of production is the endocrine cells of the stomach, with smaller amounts found in various other tissues, including the duodenum, jejunum, ileum, cecum, colon, and pancreas. diabetesjournals.orgcore.ac.uk Within the stomach, ghrelin-producing cells constitute a significant portion of the endocrine cell population. researchgate.net
The production of these two peptides involves a series of post-translational modifications. Preproghrelin is first cleaved to proghrelin. mdpi.com A key step in the formation of acylated ghrelin is the attachment of an n-octanoic acid to the third serine residue, a process catalyzed by the enzyme ghrelin-O-acyltransferase (GOAT). conicet.gov.ar This acylation is crucial for ghrelin's ability to bind to its primary receptor, the growth hormone secretagogue receptor 1a (GHSR-1a). researchgate.netoup.com
Des-acyl ghrelin is the form of the peptide that lacks this fatty acid chain. nih.gov It is produced through two primary pathways. One is the direct secretion of the unacylated peptide from the ghrelin-producing cells. The other is through the deacylation of acylated ghrelin in the bloodstream by endogenous esterases. conicet.gov.ar In fact, des-acyl ghrelin is the more abundant form found circulating in plasma. mdpi.com The ratio of des-acyl ghrelin to acylated ghrelin in the stomach is approximately 2:1, while in plasma, this ratio can be as high as 9:1. gu.se
The hypothalamus is another site of des-acyl ghrelin production in rats. oup.com Studies have shown the presence of des-acyl ghrelin in the rat hypothalamus, suggesting a local synthesis and potential role in central nervous system functions. mdpi.com
Table 1: Tissue Distribution of Des-acyl Ghrelin in Rats
| Tissue | Presence of Des-acyl Ghrelin |
| Stomach | High |
| Duodenum | Present |
| Jejunum | Present |
| Ileum | Present |
| Cecum | Present |
| Colon | Present |
| Pancreas | Present diabetesjournals.org |
| Hypothalamus | Present oup.com |
Historical Perspective on Des-acyl Ghrelin's Biological Activity in Rats
Initially, des-acyl ghrelin was largely overlooked by the scientific community, considered to be an inactive by-product of ghrelin synthesis. This was primarily because it does not bind to the GHSR-1a, the receptor responsible for mediating the well-known effects of acylated ghrelin on growth hormone secretion and appetite stimulation. oup.comnih.gov Early studies in rats confirmed that peripheral administration of des-acyl ghrelin did not stimulate growth hormone release. oup.com
However, emerging research in the early 2000s began to challenge this notion. A pivotal study demonstrated that intracerebroventricular (icv) administration of des-acyl ghrelin in rats could stimulate food intake, a function previously attributed solely to acylated ghrelin. researchgate.netoup.com This finding was significant as it suggested that des-acyl ghrelin might have its own unique biological activities, independent of the GHSR-1a.
Further investigations in rat models began to uncover a broader range of effects. For instance, some studies reported that peripheral administration of des-acyl ghrelin could decrease food intake and gastric emptying in food-deprived rats. wjgnet.com These seemingly contradictory findings highlighted the complexity of des-acyl ghrelin's actions and suggested that its effects might be dependent on the route of administration and the physiological state of the animal.
The discovery that des-acyl ghrelin could influence gastroduodenal motility in conscious rats further solidified its status as a bioactive peptide. wjgnet.com It was observed to have inhibitory effects on the motility of the antrum in the fasted state, an action distinct from the stimulatory effects of acylated ghrelin. wjgnet.com These early studies laid the groundwork for a new field of research focused on understanding the independent physiological roles of des-acyl ghrelin.
Current Understanding of Des-acyl Ghrelin's Physiological Significance in Rats
The current understanding of des-acyl ghrelin in rat physiology has evolved significantly, recognizing it as a multifaceted hormone with a range of biological effects, many of which are distinct from or even opposite to those of acylated ghrelin.
Metabolic Regulation: In the realm of metabolism, des-acyl ghrelin has been shown to have complex and sometimes opposing effects to acylated ghrelin. While acylated ghrelin is known to promote hepatic steatosis and insulin (B600854) resistance, some studies in rats suggest that des-acyl ghrelin may have a protective role, potentially reducing hepatic steatosis and improving insulin sensitivity. dergipark.org.tr In cardiomyocytes from rats, des-acyl ghrelin has been found to have specific binding sites and metabolic effects on glucose and fatty acid uptake that are different from those of acylated ghrelin. capes.gov.br
Feeding Behavior and Energy Homeostasis: The role of des-acyl ghrelin in feeding behavior remains an area of active investigation with some conflicting results. While early studies showed that central administration could stimulate food intake, other research has indicated an anorexic effect under certain conditions. wjgnet.comoup.com For example, intracerebroventricular administration of des-acyl ghrelin in rats was found to increase food intake and locomotor activity. oup.com Conversely, other studies have reported that peripheral administration of des-acyl ghrelin can suppress feeding in fasted rats. oup.com These discrepancies may be attributable to differences in experimental protocols and the specific neuronal circuits being activated.
Neurological and Behavioral Effects: Beyond metabolism, des-acyl ghrelin appears to play a role in the central nervous system. Research in rats suggests that it can influence anxiety-like behavior, with its effects potentially shifting from anxiogenic to anxiolytic depending on the level of stress. conicet.gov.ar It has also been implicated in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis. conicet.gov.ar
The accumulating evidence strongly suggests that des-acyl ghrelin is not an inert peptide but a hormone with its own set of receptors and physiological functions. While the identity of a specific des-acyl ghrelin receptor remains elusive, the distinct biological effects observed in rats point towards its existence. mdpi.com
Table 2: Summary of Key Research Findings on Des-acyl Ghrelin in Rats
| Physiological Area | Observed Effect of Des-acyl Ghrelin | Reference |
| Food Intake | Stimulatory (intracerebroventricular) | researchgate.netoup.com |
| Food Intake | Suppressive (peripheral, fasted state) | oup.com |
| Gastric Motility | Inhibitory on antrum (fasted state) | wjgnet.com |
| Hepatic Metabolism | May reduce steatosis and insulin resistance | dergipark.org.tr |
| Anxiety | Anxiogenic (non-stressed) / Anxiolytic (stressed) | conicet.gov.ar |
| Locomotor Activity | Increased (intracerebroventricular) | oup.com |
Structure
2D Structure
Properties
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(1S)-4-carbamimidamido-1-carboxybutyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C139H231N45O41/c1-73(2)62-92(123(210)172-90(42-48-107(149)192)134(221)181-58-22-37-102(181)132(219)173-91(137(224)225)34-21-57-156-139(152)153)174-117(204)80(29-11-16-52-141)161-112(199)76(6)159-130(217)100-35-24-60-183(100)136(223)103-38-25-61-184(103)133(220)89(32-14-19-55-144)171-116(203)82(31-13-18-54-143)166-128(215)97(69-186)178-122(209)87(43-49-109(194)195)168-114(201)81(30-12-17-53-142)164-115(202)83(33-20-56-155-138(150)151)165-119(206)85(40-46-105(147)190)167-118(205)84(39-45-104(146)189)162-111(198)75(5)158-113(200)79(28-10-15-51-140)163-120(207)86(41-47-106(148)191)169-126(213)95(65-78-67-154-72-157-78)177-121(208)88(44-50-110(196)197)170-131(218)101-36-23-59-182(101)135(222)99(71-188)180-124(211)93(63-74(3)4)175-125(212)94(64-77-26-8-7-9-27-77)176-129(216)98(70-187)179-127(214)96(68-185)160-108(193)66-145/h7-9,26-27,67,72-76,79-103,185-188H,10-25,28-66,68-71,140-145H2,1-6H3,(H2,146,189)(H2,147,190)(H2,148,191)(H2,149,192)(H,154,157)(H,158,200)(H,159,217)(H,160,193)(H,161,199)(H,162,198)(H,163,207)(H,164,202)(H,165,206)(H,166,215)(H,167,205)(H,168,201)(H,169,213)(H,170,218)(H,171,203)(H,172,210)(H,173,219)(H,174,204)(H,175,212)(H,176,216)(H,177,208)(H,178,209)(H,179,214)(H,180,211)(H,194,195)(H,196,197)(H,224,225)(H4,150,151,155)(H4,152,153,156)/t75-,76-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCPTGQGZXKKEH-MGXJLMSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CNC=N4)NC(=O)C(CCC(=O)O)NC(=O)C5CCCN5C(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CO)NC(=O)C(CO)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C139H231N45O41 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3188.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Cellular Mechanisms of Des Acyl Ghrelin Action in Rat Models
Receptor Binding Profiles in Rat Tissues
Absence of Growth Hormone Secretagogue Receptor 1a (GHS-R1a) Activation
A fundamental characteristic of des-acyl ghrelin (rat) is its inability to bind and activate the growth hormone secretagogue receptor 1a (GHS-R1a). nih.govrupress.orgrndsystems.com This receptor is the well-established target for acylated ghrelin, mediating its potent effects on growth hormone secretion and appetite stimulation. nih.govoup.comfrontiersin.org The acylation, specifically the attachment of an n-octanoyl group to the serine-3 residue, is indispensable for GHS-R1a binding and activation. oup.comnih.gov Consequently, des-acyl ghrelin, lacking this fatty acid modification, does not induce growth hormone release. nih.govrndsystems.com Studies have consistently shown that even at high concentrations, des-acyl ghrelin fails to displace radiolabeled ghrelin from GHS-R1a in tissues known to express this receptor, such as the pituitary and hypothalamus. nih.govrupress.org Furthermore, in cell lines engineered to express GHS-R1a, des-acyl ghrelin does not trigger the intracellular signaling events, such as ERK1/2 activation, that are characteristic of acylated ghrelin's action at this receptor. nih.gov This lack of interaction with GHS-R1a underscores that the biological effects of des-acyl ghrelin are mediated through alternative pathways.
Involvement of Corticotropin-Releasing Hormone Receptor 2 (CRF-R2)
Research in rat models has implicated the corticotropin-releasing hormone receptor 2 (CRF-R2) as a potential mediator of some of des-acyl ghrelin's effects. nih.gov Studies have shown that the disruption of fasted motor activity in the antrum of the stomach induced by intravenous injection of des-acyl ghrelin in conscious rats can be completely blocked by the administration of a selective CRF-R2 antagonist. nih.govresearchgate.net This suggests that des-acyl ghrelin may exert some of its gastrointestinal effects through the CRF-R2 pathway. Furthermore, in C2C12 myoblast cells, which lack detectable GHS-R1a expression, both ghrelin and des-acyl ghrelin have been shown to influence the expression of CRF receptors. nih.gov Specifically, des-acyl ghrelin significantly increased the expression of both CRF-R1 and CRF-R2 in a time- and dose-dependent manner in these cells. nih.gov This interaction with the CRF system provides a potential mechanism for some of the observed biological activities of des-acyl ghrelin that are independent of GHS-R1a.
Intracellular Signaling Pathways Modulated by Des-acyl Ghrelin in Rat Cells
Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) Pathway
Alongside the ERK1/2 pathway, the phosphatidylinositol 3-kinase/Akt (PI3K/Akt) pathway is another critical intracellular signaling cascade modulated by des-acyl ghrelin in rat cells, particularly in the context of cell survival and metabolism. In rat H9c2 cardiomyocytes, des-acyl ghrelin has been shown to inhibit apoptosis through the activation of the PI3K/Akt pathway. nih.gov This anti-apoptotic effect is also observed in response to acylated ghrelin, suggesting a common signaling mechanism for both peptides in these cells. nih.gov Furthermore, in a rat model of burn injury, treatment with des-acyl ghrelin was found to reverse skeletal muscle proteolysis through the activation of the PI3K/Akt pathway. nih.gov In primary rat cortical neurons, the neuroprotective effects of both acylated and unacylated ghrelin against ischemic injury were also found to be mediated by the PI3K/Akt pathway, leading to the phosphorylation of Akt. bioscientifica.com These findings underscore the importance of the PI3K/Akt pathway in mediating the protective and metabolic effects of des-acyl ghrelin in various rat tissues.
Data Tables
Table 1: Receptor Binding Profile of Des-acyl Ghrelin in Rat Tissues
| Tissue/Cell Type | Receptor Target | Binding/Activation by Des-acyl Ghrelin | Key Finding | Reference |
| Rat Pituitary/Hypothalamus | GHS-R1a | No | Acylation is essential for binding. | nih.govrupress.org |
| Rat H9c2 Cardiomyocytes | Novel/Unidentified Receptor | Yes | Common high-affinity binding sites for ghrelin and des-acyl ghrelin. | nih.govrupress.org |
| Rat Epididymal Adipocytes | Novel/Unidentified Receptor | Yes | Common high-affinity binding site for both ghrelin forms. | nih.gov |
| Rat Stomach | CRF-R2 | Implied | Effects on gastric motility blocked by CRF-R2 antagonist. | nih.govresearchgate.net |
| C2C12 Myoblasts | CRF-R1 & CRF-R2 | Yes (Upregulates expression) | Increases mRNA levels of both receptors. | nih.gov |
Table 2: Intracellular Signaling Pathways Activated by Des-acyl Ghrelin in Rat Cells
| Cell Type | Pathway | Effect | Implication | Reference |
| Rat H9c2 Cardiomyocytes | ERK1/2 | Activation/Phosphorylation | Inhibition of apoptosis | nih.gov |
| Rat H9c2 Cardiomyocytes | PI3K/Akt | Activation/Phosphorylation | Inhibition of apoptosis | nih.gov |
| Primary Rat Cortical Neurons | ERK1/2 | Activation/Phosphorylation | Neuroprotection against ischemia | bioscientifica.com |
| Primary Rat Cortical Neurons | PI3K/Akt | Activation/Phosphorylation | Neuroprotection against ischemia | bioscientifica.com |
| Rat Skeletal Muscle | PI3K/Akt | Activation | Reversal of proteolysis | nih.gov |
c-AMP-mediated PKA Pathways
Emerging evidence from studies on rat models indicates that des-acyl ghrelin (DAG), much like its acylated counterpart, can engage cyclic AMP (c-AMP)-mediated Protein Kinase A (PKA) signaling pathways to exert its biological effects. frontiersin.org This signaling cascade is a crucial intracellular pathway that regulates a multitude of cellular functions.
Research has demonstrated that both ghrelin and DAG can stimulate c-AMP-mediated PKA pathways. frontiersin.org The activation of this pathway is central to many of the physiological responses attributed to these peptides. For instance, in the context of renal function in female rats, ghrelin-induced sodium reabsorption is mediated by PKA. oup.com The process involves the activation of PKA, which is a known downstream effector of c-AMP. oup.com
Furthermore, investigations into the neuroprotective and memory-enhancing effects of ghrelin have highlighted the importance of the c-AMP/PKA/CREB (cAMP response-element binding protein) signaling pathway. mdpi.comnih.gov Ghrelin stimulates CREB activation through a cascade involving c-AMP and PKA. nih.gov While these studies primarily focus on acylated ghrelin, the established role of DAG in activating c-AMP-mediated PKA pathways suggests a potential overlap in their mechanisms of action in the central nervous system. frontiersin.org
The involvement of the c-AMP/PKA pathway in the actions of DAG is further supported by findings in other tissues. For example, in coronary artery endothelial cells, DAG has been shown to increase nitric oxide release through a signaling cascade that involves the c-AMP/PKA pathway. oup.com
Table 1: Summary of Research Findings on Des-acyl Ghrelin and c-AMP/PKA Pathway in Rat Models
| Research Focus | Key Findings | Model System | References |
| General Cellular Effects | Both acylated and des-acyl ghrelin stimulate c-AMP-mediated PKA pathways. | Not specified | frontiersin.org |
| Renal Function | Ghrelin-induced sodium reabsorption is dependent on PKA activation. | Female Rats | oup.com |
| Neuroprotection & Memory | Ghrelin activates the c-AMP/PKA/CREB signaling pathway. | Rat Hippocampus | mdpi.comnih.gov |
| Cardiovascular Effects | DAG increases nitric oxide release in coronary endothelial cells via the c-AMP/PKA pathway. | Porcine model (relevant comparative data) | oup.com |
Calcium Mobilization in Specific Neuronal Populations
A significant mechanism through which des-acyl ghrelin (DAG) exerts its effects in the rat brain is by modulating intracellular calcium levels in specific neuronal populations. nih.gov This process is independent of the well-characterized ghrelin receptor, the growth hormone secretagogue receptor type 1a (GHS-R1a), which is primarily activated by acylated ghrelin. nih.govresearchgate.net
Studies have shown that intracerebroventricular administration of DAG in rats stimulates feeding behavior. nih.govresearchgate.net This effect is linked to the activation of orexin-expressing neurons in the lateral hypothalamic area (LHA). nih.govresearchgate.net A key finding is that DAG directly increases intracellular calcium concentrations in isolated orexin (B13118510) neurons. nih.govoup.com This calcium mobilization serves as a marker of neuronal activation. nih.gov
The activation of orexin neurons by DAG is a critical step in its orexigenic signaling cascade. oup.com This is further substantiated by the observation that the feeding-stimulatory effect of DAG is absent in orexin-deficient mice, indicating the necessity of the orexin pathway for this particular action of DAG. nih.govoup.com In contrast, DAG does not appear to activate neuropeptide Y (NPY)-expressing neurons in the arcuate nucleus, another key population of neurons involved in appetite regulation. nih.govresearchgate.net
The ability of DAG to induce calcium mobilization in specific neurons underscores its role as a bioactive peptide with distinct signaling mechanisms. While acylated ghrelin's effects are often tied to GHS-R1a activation and subsequent downstream signaling, which can also involve calcium, DAG utilizes a GHS-R1a-independent pathway to directly influence neuronal excitability through calcium influx. nih.govresearchgate.net
Table 2: Research Findings on Des-acyl Ghrelin and Calcium Mobilization in Rat Neurons
| Neuronal Population | Effect of Des-acyl Ghrelin | Key Outcome | References |
| Orexin-expressing neurons (Lateral Hypothalamic Area) | Increased intracellular calcium concentration | Neuronal activation, stimulation of feeding behavior | nih.govoup.com |
| Neuropeptide Y-expressing neurons (Arcuate Nucleus) | No significant activation or Fos expression | Specificity of DAG action on orexin pathway | nih.govresearchgate.net |
Physiological Systems Regulation by Des Acyl Ghrelin in Rat Models
Central Nervous System Regulation
Des-acyl ghrelin exerts notable effects on the central nervous system, offering neuroprotection and influencing behavioral responses to stress.
Neuroprotective Effects in Ischemic Models
In rat models of cerebral ischemia, des-acyl ghrelin has demonstrated significant neuroprotective capabilities. portlandpress.comnih.govfrontiersin.org These effects are multifaceted, involving the reduction of brain tissue damage, inhibition of programmed cell death, and modulation of mitochondrial function. dergipark.org.trnih.gov
Studies on rat models of ischemic stroke have shown that administration of des-acyl ghrelin can lead to a significant reduction in infarct volume, the area of dead tissue resulting from a lack of blood supply. frontiersin.orgnih.govfrontiersin.org This suggests a direct protective effect on brain tissue following an ischemic event.
Des-acyl ghrelin mitigates neuronal death by targeting key components of the apoptotic pathway. researchgate.net Research in rat models has highlighted several mechanisms:
Bcl-2/Bax Ratio: Des-acyl ghrelin has been shown to increase the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. mdpi.comjpp.krakow.plbioscientifica.com A higher Bcl-2/Bax ratio is a crucial indicator of cell survival.
Caspase-3 Inhibition: The peptide inhibits the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. mdpi.comjpp.krakow.plnih.gov By preventing caspase-3 activation, des-acyl ghrelin effectively halts the final steps of programmed cell death.
Cytochrome c Release Prevention: Des-acyl ghrelin helps to prevent the release of cytochrome c from the mitochondria into the cytoplasm, a critical step that initiates the intrinsic apoptotic pathway. mdpi.comjpp.krakow.plbioscientifica.com
Par-4 Suppression: The expression of the pro-apoptotic gene Par-4 (Prostate apoptosis response-4) is suppressed by des-acyl ghrelin, further contributing to its neuroprotective effects. nih.govmdpi.com
Anti-apoptotic Effects of Des-acyl Ghrelin in Rat Ischemic Models
| Mechanism | Effect of Des-acyl Ghrelin | Outcome |
|---|---|---|
| Bcl-2/Bax Ratio | Increases | Promotes cell survival |
| Caspase-3 Activation | Inhibits | Blocks programmed cell death |
| Cytochrome c Release | Prevents | Inhibits intrinsic apoptotic pathway |
| Par-4 Expression | Suppresses | Reduces pro-apoptotic signaling |
Des-acyl ghrelin has been found to improve mitochondrial function in the context of ischemic injury. dergipark.org.trresearchgate.net It helps in preserving mitochondrial integrity and reducing oxidative stress, which are critical for neuronal survival. bioscientifica.comoup.com Both acylated and des-acylated forms of ghrelin have been reported to prevent cell death by enhancing mitochondrial function in cultured neurons subjected to oxygen and glucose deprivation, an in-vitro model of ischemia. nih.gov
Anti-apoptotic Mechanisms (e.g., Bcl-2/Bax Ratio, Caspase-3 Inhibition, Cytochrome c Release Prevention, Par-4 Suppression)
Regulation of Stress Responses and Anxiety-like Behaviors
Des-acyl ghrelin also plays a role in modulating the body's response to stress and anxiety-like behaviors in rat models. nih.gov Its effects can be complex, sometimes appearing contradictory depending on the experimental conditions.
The Hypothalamic-Pituitary-Adrenal (HPA) axis is the central stress response system. Des-acyl ghrelin has been shown to influence HPA axis activity. researchgate.netconicet.gov.ar Some studies suggest that ghrelin, in general, can stimulate the HPA axis, leading to the release of stress hormones like corticosterone (B1669441) in rodents. jebms.org However, the specific role of des-acyl ghrelin in this process is still under investigation, with some findings indicating it can have differential effects on the HPA axis and anxiety-like behavior compared to its acylated counterpart. researchgate.netconicet.gov.ar For instance, under stressed conditions, des-acyl ghrelin has been observed to produce an anxiolytic (anxiety-reducing) effect. researchgate.netconicet.gov.ar
Anxiogenic and Anxiolytic Effects
The role of des-acyl ghrelin in regulating anxiety-related behaviors in rat models is complex and not as extensively delineated as in other rodents, such as mice. In rodent studies, the effects of des-acyl ghrelin appear to be highly dependent on the context, particularly the presence or absence of stress. Some studies in rodents suggest that des-acyl ghrelin may have anxiogenic (anxiety-promoting) effects in non-stressed conditions, but this can switch to an anxiolytic (anxiety-reducing) effect following acute stress. researchgate.net This dual role suggests a nuanced modulatory function within the central nervous system.
The mechanisms underlying these effects are thought to involve the hypothalamic-pituitary-adrenal (HPA) axis and various brain regions implicated in anxiety, such as the amygdala and the paraventricular nucleus (PVN). researchgate.netplos.org For instance, intraperitoneal injection of des-acyl ghrelin has been shown to increase c-Fos expression in the PVN of rats, a nucleus involved in the stress response. plos.orgdergipark.org.tr However, much of the direct evidence for both anxiogenic and anxiolytic behaviors comes from mouse models. researchgate.netoup.com While these findings in rodents are significant, further research focusing specifically on rat models is necessary to fully elucidate the specific anxiogenic and anxiolytic profile of des-acyl ghrelin in this species.
Modulation of Locomotor Activity
Des-acyl ghrelin's influence on locomotor activity in rats appears to be dependent on the route of administration, suggesting different mechanisms of action within the central and peripheral nervous systems.
Central administration has been demonstrated to have a stimulatory effect. Specifically, intracerebroventricular (icv) injection of des-acyl ghrelin was found to significantly increase locomotor activity in rats. nih.gov This effect was comparable to that of orexin-A, a known promoter of wakefulness and spontaneous physical activity. nih.gov This suggests that des-acyl ghrelin may act on central pathways, potentially involving orexin (B13118510) neurons, to encourage movement and exploratory behavior. nih.gov
In contrast, studies using peripheral administration have shown a lack of effect on motor activity. In one study, peripheral injections of des-acyl ghrelin did not alter locomotor behavior in either male or female rats. core.ac.uk This finding suggests that the peptide does not induce changes in general movement when administered systemically, and that its effects on other behaviors, such as alcohol intake, are not a secondary consequence of sedation or hyperactivity. core.ac.uknih.gov
| Administration Route | Observed Effect in Rat Models | Proposed Mechanism | Reference |
|---|---|---|---|
| Intracerebroventricular (Central) | Significantly increased locomotor activity | Potential stimulation of orexin neurons in the hypothalamus | nih.gov |
| Peripheral | No significant changes in locomotor activity | Suggests lack of direct impact on the mesolimbic dopamine (B1211576) system on its own via this route | core.ac.uk |
Metabolic Regulation
Glucose Homeostasis Modulation
Des-acyl ghrelin plays a significant role in the regulation of glucose metabolism, often exerting effects that are distinct from, or even opposite to, its acylated counterpart. dergipark.org.trkarger.com While acylated ghrelin is often associated with hyperglycemic effects, des-acyl ghrelin has been shown to contribute positively to glucose homeostasis. dergipark.org.trcore.ac.uk Its actions are multifaceted, involving the modulation of insulin (B600854) secretion from the pancreas, control of glucose production in the liver, and regulation of insulin sensitivity in peripheral tissues. researchgate.netnih.gov These functions are mediated through pathways that appear to be independent of the classical ghrelin receptor, GHSR-1a, indicating that des-acyl ghrelin acts via its own, yet-to-be-fully-identified, receptor systems. researchgate.netopenaccessjournals.com
Pancreatic Insulin Secretion Modulation
The influence of des-acyl ghrelin on pancreatic insulin secretion is a key aspect of its role in glucose control. Both ghrelin and des-acyl ghrelin have been identified within the rat pancreas, co-localizing with glucagon (B607659) in α-cells, which suggests a paracrine and/or endocrine role in islet function. nih.govdiabetesjournals.org
Research indicates that des-acyl ghrelin can promote insulin secretion. Studies on isolated rat pancreatic islets have shown that ghrelin (a mix of acylated and des-acylated forms would be present) stimulates insulin secretion in the presence of glucose by increasing cytosolic free Ca2+ concentration in β-cells. nih.govdiabetesjournals.org Furthermore, some reports suggest that des-acyl ghrelin can enhance the insulin response to a glucose challenge in rats. researchgate.net In some experimental models, des-acyl ghrelin has been shown to abolish the inhibitory effect that acyl ghrelin has on insulin secretion from isolated rat and mouse pancreatic islets. core.ac.uk However, the precise effects can be complex, with some studies noting that chronic central infusion of des-acyl ghrelin can lead to increased glucose-stimulated insulin secretion (GSIS). nih.gov
Hepatic Glucose Production Inhibition
Des-acyl ghrelin contributes to glucose homeostasis by directly influencing the liver. It has been shown to inhibit hepatic glucose output. researchgate.netcore.ac.uk In vitro studies using primary hepatocytes demonstrated that des-acyl ghrelin can inhibit glucose production. core.ac.uk This action directly counteracts the stimulatory effect that acylated ghrelin has on hepatic glucose release. core.ac.uk
Furthermore, research in lean rats has shown that while acylated ghrelin can induce hepatic steatosis and insulin resistance, des-acyl ghrelin may prevent these changes. dergipark.org.tr This suggests a protective role for des-acyl ghrelin in the liver, helping to maintain normal glucose metabolism and insulin action. dergipark.org.tr The mechanism is believed to be insulin-independent and mediated by a receptor other than GHSR-1a. researchgate.netcore.ac.uk
Enhancement of Insulin Sensitivity
A crucial function of des-acyl ghrelin is its ability to improve insulin sensitivity. dergipark.org.tr This effect has been observed in multiple rodent models. Administration of des-acyl ghrelin has been shown to improve glucose tolerance and insulin sensitivity, particularly in the context of a high-fat diet. nih.gov In one study, while acylated ghrelin was found to increase hepatic insulin resistance in rats, des-acyl ghrelin was shown to decrease it. dergipark.org.tr
| Metabolic Parameter | Effect of Des-acyl Ghrelin in Rat Models | Key Findings | Reference |
|---|---|---|---|
| Pancreatic Insulin Secretion | Modulatory (Can be stimulatory or counter-regulatory to acyl ghrelin) | Stimulates insulin secretion in isolated islets; can oppose the inhibitory effects of acyl ghrelin. | core.ac.ukdiabetesjournals.org |
| Hepatic Glucose Production | Inhibitory | Inhibits glucose output from primary hepatocytes, counteracting acyl ghrelin's effect. | researchgate.netcore.ac.uk |
| Insulin Sensitivity | Enhancing | Improves glucose tolerance and insulin sensitivity; decreases hepatic insulin resistance. | dergipark.org.trnih.gov |
Lipid Metabolism Modulation
Des-acyl ghrelin, the unacylated and most abundant isoform of ghrelin, plays a significant role in modulating lipid metabolism in rat models. Its influence extends to the liver, heart, and adipose tissues, often through mechanisms distinct from the acylated form of ghrelin and its recognized receptor, the growth hormone secretagogue receptor type 1a (GHS-R1a).
Hepatic Steatosis Reduction
In rat models, des-acyl ghrelin has demonstrated a capacity to reduce hepatic steatosis, or fatty liver. dergipark.org.tr Studies have shown that while acylated ghrelin can promote fat accumulation in the liver, des-acyl ghrelin has the opposite effect, contributing to a decrease in hepatic triglycerides. dergipark.org.trnih.govnih.gov This protective action is linked to the regulation of enzymes involved in fat synthesis. For instance, after sleeve gastrectomy in obese rats, the resulting decrease in circulating des-acyl ghrelin was associated with a reduction in lipogenic enzymes, which contributes to the amelioration of non-alcoholic fatty liver disease (NAFLD). nih.gov In primary rat hepatocytes, both acylated and des-acyl ghrelin were found to increase triglyceride content, but also triggered processes like mitochondrial fatty acid β-oxidation and autophagy, suggesting a complex regulatory role. nih.gov
| Intervention/Model | Effect of Des-acyl Ghrelin | Associated Mechanisms |
| Diet-Induced Obese Rats | Reduced hepatic steatosis. dergipark.org.tr | Decreased lipogenic enzyme expression. nih.gov |
| Primary Rat Hepatocytes | Increased triglyceride content, but also increased β-oxidation and autophagy. nih.gov | Activation of AMPK. nih.gov |
Medium-Chain Fatty Acid Uptake in Cardiomyocytes
Des-acyl ghrelin specifically influences the energy metabolism of heart muscle cells. In studies using primary cultures of neonatal rat cardiomyocytes, des-acyl ghrelin was shown to increase the uptake of medium-chain fatty acids. oup.comcapes.gov.br This effect is distinct from that of acylated ghrelin, which did not produce the same result. oup.comcapes.gov.br The enhanced uptake of these fatty acids by cardiomyocytes suggests that des-acyl ghrelin plays a role in cardiac energy substrate utilization. oup.comahajournals.org This metabolic regulation occurs through specific binding sites on cardiomyocytes that are not recognized by acylated ghrelin. oup.comnih.gov
Adipogenesis (Independent of GHS-R1a)
Research has demonstrated that des-acyl ghrelin promotes adipogenesis—the formation of fat cells—through a mechanism that does not involve the GHS-R1a receptor. In vivo studies in rats have shown that direct, local infusion of des-acyl ghrelin into bone marrow stimulates the formation of adipocytes. This effect was also observed with acylated ghrelin but, crucially, not with a synthetic GHS-R1a agonist, indicating the involvement of a different receptor. Further in vitro work on rat adipocytes has shown that both des-acyl and acylated ghrelin can inhibit isoproterenol-induced lipolysis, again suggesting a direct action on adipose tissue independent of GHS-R1a. core.ac.uknih.gov
Gastrointestinal System Modulation
In rat models, des-acyl ghrelin has specific and region-dependent effects on the motility of the gastrointestinal tract, particularly during the fasted state.
Antral Motility Inhibition in the Fasted State
Des-acyl ghrelin consistently demonstrates an inhibitory effect on the motor activity of the stomach's antrum in fasted rats. tulane.edunih.govwjgnet.comnih.govresearchgate.net This disruption of fasted motility, characterized by a decrease in phase III-like contractions, suggests a role for des-acyl ghrelin in modulating gastric motor patterns during periods without food. nih.govwjgnet.comnih.gov This action is believed to be mediated through corticotropin-releasing factor (CRF) type 2 receptors in the brain, as the inhibitory effect can be blocked by a CRF type 2 receptor antagonist. nih.govnih.govniph.go.jp
Absence of Effects on Duodenal Motility in the Fasted State
In stark contrast to its effects on the stomach, des-acyl ghrelin does not appear to alter motility in the duodenum of fasted rats. tulane.edunih.govnih.govnih.govgutnliver.org Multiple studies using conscious, freely moving rat models have confirmed that while antral motility is inhibited, duodenal motor activity remains unaffected by the administration of des-acyl ghrelin. nih.govwjgnet.comnih.govnih.gov This differential effect highlights a specific site of action for des-acyl ghrelin within the upper gastrointestinal tract.
| Gastrointestinal Region | Effect of Des-acyl Ghrelin in Fasted Rat Models |
| Antrum (Stomach) | Inhibition of fasted motor activity. tulane.edunih.govnih.govnih.gov |
| Duodenum (Small Intestine) | No effect on fasted motor activity. tulane.edunih.govnih.govnih.gov |
Cardiovascular System Effects
Des-acyl ghrelin, the most abundant form of ghrelin in circulation, was initially considered inactive due to its inability to bind to the classical growth hormone secretagogue receptor 1a (GHSR-1a). nih.gov However, emerging evidence from studies on rat models has revealed its distinct and significant roles in regulating the cardiovascular system.
Vasodilatory Actions
In rat models, des-acyl ghrelin has demonstrated clear vasodilatory properties. Studies on perfused mesenteric vascular beds from male Sprague Dawley rats showed that des-acyl ghrelin evoked vasodilatation at concentrations between 10 pM and 1 nM. nih.gov The maximum effect was a 43% relaxation, comparable to the 45% induced by acylated ghrelin. nih.gov This vasodilatory response was found to be endothelium-dependent, as it was abolished in preparations where the endothelium was removed. nih.gov The underlying mechanism appears to involve the activation of small- and intermediate-conductance calcium-activated potassium channels on the mesenteric endothelium, rather than the classical GHSR-1a. nih.govoup.com Notably, this action is not mediated by nitric oxide synthase or cyclooxygenase inhibition. nih.gov
Table 1: Vasodilatory Effects of Des-acyl Ghrelin in Rat Mesenteric Vascular Bed
| Compound | Concentration Range | Maximum Vasodilation (%) | Endothelium-Dependent |
| Des-acyl Ghrelin | 10 pM - 1 nM | 43 | Yes |
| Acyl Ghrelin | 10 pM - 1 nM | 45 | Yes |
Data sourced from studies on phenylephrine-constricted perfused mesenteric vascular beds of male Sprague Dawley rats. nih.gov
Cardiac Perfusion Modulation
While direct studies on cardiac perfusion modulation by des-acyl ghrelin in rats are limited, evidence from other animal models suggests a potential role. For instance, in anesthetized pigs, intracoronary administration of des-acyl ghrelin was found to acutely increase cardiac perfusion. d-nb.info This effect was linked to the release of nitric oxide. d-nb.info Given that des-acyl ghrelin exhibits vasodilatory effects in rat mesenteric arteries, it is plausible that it could similarly influence cardiac perfusion in rats, although further specific research is needed to confirm this. oup.com
Anti-inflammatory and Immunomodulatory Roles
Des-acyl ghrelin has been shown to possess anti-inflammatory and immunomodulatory properties in various rat models of disease.
Attenuation of Pro-inflammatory Cytokine Release (e.g., IL-6)
While much of the research on the anti-inflammatory effects of the ghrelin system has focused on the acylated form, some studies suggest a role for des-acyl ghrelin. In a rat model of sepsis induced by cecal ligation and puncture (CLP), administration of acylated ghrelin led to decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6. frontiersin.org Although this study did not specifically test des-acyl ghrelin, the known opposing or distinct actions of the two peptides in other systems suggest that des-acyl ghrelin could also modulate the inflammatory response. In human endothelial cells, however, des-acyl ghrelin did not inhibit TNF-α-induced cytokine production, indicating that the anti-inflammatory effects might be cell-type specific and dependent on the acylation status of ghrelin. ahajournals.orgahajournals.org Further research in rat models is required to delineate the specific role of des-acyl ghrelin in regulating IL-6 and other cytokine release during inflammation.
Reduction of Oxidative/Nitrosative Damage
Des-acyl ghrelin has demonstrated a capacity to reduce oxidative and nitrosative damage in rat models. In a model of experimental glaucoma, ghrelin treatment was associated with decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and lower levels of inducible nitric oxide synthase (NOS2), indicating reduced oxidative-nitrosative damage. dovepress.com Studies in mouse models of stroke have also shown that des-acyl ghrelin can attenuate superoxide (B77818) production and the expression of 3-nitrotyrosine, a marker of protein nitration by peroxynitrite. portlandpress.com These findings suggest that des-acyl ghrelin can protect tissues from the damaging effects of reactive oxygen and nitrogen species.
Table 2: Effects of Ghrelin on Markers of Oxidative/Nitrosative Stress in a Rat Glaucoma Model
| Marker | Effect of Ghrelin Treatment | Implication |
| Malondialdehyde (MDA) | Decreased | Reduced lipid peroxidation |
| Inducible Nitric Oxide Synthase (NOS2) | Decreased | Reduced nitrosative stress |
Data based on findings from an experimental glaucoma model in rats. dovepress.com
Microglial Activation Modulation
Des-acyl ghrelin, the most abundant form of circulating ghrelin, demonstrates significant modulatory effects on microglial activation, positioning it as a key regulator of neuroinflammatory processes. In rat models and related in vitro systems, des-acyl ghrelin consistently exhibits anti-inflammatory properties, particularly by attenuating the production of pro-inflammatory cytokines from activated microglial cells. This action is notably independent of the classical ghrelin receptor, the growth hormone secretagogue receptor type 1a (GHSR-1a), suggesting the involvement of alternative signaling pathways. nih.govnih.govoup.com
Research has shown that in microglial cells stimulated with inflammatory agents such as β-amyloid (Aβ) fibrils, a key component in Alzheimer's disease pathology, des-acyl ghrelin effectively counteracts the subsequent inflammatory cascade. nih.govresearchgate.net Specifically, it has been observed to inhibit the Aβ-induced expression of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). conicet.gov.arnih.gov In contrast, the acylated form of ghrelin often shows no such effect in these models, highlighting a distinct role for the des-acylated peptide in neuroinflammation. nih.govresearchgate.netconicet.gov.ar This suggests that des-acyl ghrelin may interfere with the signaling pathways initiated by inflammatory triggers in microglia. nih.gov Some evidence points to the CD36 receptor as a potential mediator of these effects, as it is expressed on microglia and is known to interact with both Aβ and certain growth hormone secretagogues. nih.govconicet.gov.arnih.gov
The overarching effect of des-acyl ghrelin is to function as a microglia-deactivating factor, thereby suppressing the neurotoxic environment created by chronic microglial activation. mdpi.com This has been observed in various experimental contexts, including models of neurodegenerative diseases and excitotoxicity. nih.govfrontiersin.org By inhibiting microglial activation and the subsequent release of inflammatory mediators, des-acyl ghrelin contributes to neuroprotection. oup.com
Table 1: Effects of Des-acyl Ghrelin on Microglial Activation in In Vitro Models
Skeletal Muscle Effects
Des-acyl ghrelin plays a direct and significant role in myogenesis by promoting the differentiation and subsequent fusion of myoblasts into mature multinucleated myotubes. nih.govmolbiolcell.org This pro-myogenic activity has been extensively documented in rat and murine skeletal muscle cell line models, such as C2C12 myoblasts, which are a standard for investigating muscle differentiation. molbiolcell.orgresearchgate.netuniupo.it
The effects of des-acyl ghrelin on myoblasts are multifaceted. It not only stimulates the differentiation program but also inhibits myoblast proliferation when cells are in a growth medium, a necessary step for cells to exit the cell cycle and begin terminal differentiation. nih.govmolbiolcell.orgnih.gov The mechanism underlying these effects involves the activation of the p38 mitogen-activated protein kinase (p38 MAPK) signaling pathway. nih.govmolbiolcell.orguniupo.it Activation of p38 is a known critical step in the myogenic program.
Crucially, these actions of des-acyl ghrelin on skeletal muscle cells are independent of the GHSR-1a receptor, which is not expressed in C2C12 myoblasts. nih.govmolbiolcell.org Both des-acyl ghrelin and its acylated counterpart are shown to act on these cells via a common, yet-to-be-identified receptor. nih.govresearchgate.net This indicates a direct effect on muscle tissue that is separate from the systemic endocrine actions of acylated ghrelin. uniupo.it
The differentiation process prompted by des-acyl ghrelin is characterized by the upregulation of key myogenic regulatory factors and structural proteins. Studies have demonstrated an increase in the expression of early differentiation markers like myogenin and late markers such as Myosin Heavy Chain (MHC). nih.govcapes.gov.br Myogenin is essential for the progression of the differentiation program, and its induction by des-acyl ghrelin underscores the peptide's role as a potent pro-differentiative factor. capes.gov.br Furthermore, in rat models of muscle injury, such as burn-induced muscle proteolysis, des-acyl ghrelin has been shown to have pro-anabolic and anti-catabolic effects, further supporting its role in muscle maintenance and regeneration. dovepress.com
Table 2: Pro-Myogenic Effects of Des-acyl Ghrelin in In Vitro Models
Neuroendocrine System Interactions and Specific Pathways in Rats
Differential Activation of Hypothalamic Nuclei
Des-acyl ghrelin demonstrates a specific pattern of neuronal activation within the hypothalamus, a key brain region for regulating energy homeostasis. This activation is observed through the expression of c-Fos, a marker for neuronal activity.
Activation of Orexin-Expressing Neurons in the Lateral Hypothalamic Area
Intracerebroventricular (ICV) administration of des-acyl ghrelin in rats leads to the induction of Fos expression specifically in orexin-expressing neurons within the lateral hypothalamic area (LHA). oup.comnih.gov This activation of the orexin (B13118510) system is a key mechanism through which central des-acyl ghrelin stimulates food intake. oup.comnih.gov Studies have shown that the orexigenic effect of des-acyl ghrelin is absent in orexin-deficient mice, further supporting the crucial role of this pathway. oup.comnih.gov In contrast, acyl ghrelin enhances feeding through both neuropeptide Y (NPY) and orexin pathways. oup.comnih.gov
Activation of Neurons in the Paraventricular Nucleus (PVN)
Intraperitoneal (IP) injection of des-acyl ghrelin has been shown to increase c-Fos expression in the paraventricular nucleus (PVN) of the hypothalamus in rats. nih.govresearchgate.net This activation is thought to be involved in the anorexic effects and the disruption of fasted stomach motility observed with peripheral administration of des-acyl ghrelin. nih.govresearchgate.net The effects on gastric motility are mediated by corticotropin-releasing factor (CRF) type 2 receptors. nih.govnih.gov
Modulation of Arcuate Nucleus (ARC) Neurons
The role of des-acyl ghrelin in the arcuate nucleus (ARC) is complex and appears to be dependent on the route of administration and the physiological state of the animal. While central administration of des-acyl ghrelin does not induce Fos expression in NPY-expressing neurons of the ARC, oup.comnih.gov peripheral injection does enhance c-Fos expression in this nucleus. nih.govresearchgate.netnih.gov Des-acyl ghrelin has been shown to directly target a subset of ARC cells, including both NPY and non-NPY neurons, in a manner independent of the growth hormone secretagogue receptor (GHSR). nih.govconicet.gov.ar This direct action on ARC neurons may contribute to its ability to antagonize the orexigenic effects of peripherally administered acyl ghrelin. nih.govconicet.gov.arconicet.gov.ar
Table 1: Differential Hypothalamic c-Fos Expression in Rats Following Des-acyl Ghrelin Administration
| Hypothalamic Nucleus | Route of Administration | Effect on c-Fos Expression | Associated Peptides/Pathways |
| Lateral Hypothalamic Area (LHA) | Intracerebroventricular (ICV) | Increased | Orexin |
| Paraventricular Nucleus (PVN) | Intraperitoneal (IP) | Increased | Corticotropin-Releasing Factor (CRF) |
| Arcuate Nucleus (ARC) | Intracerebroventricular (ICV) | No change in NPY neurons | - |
| Arcuate Nucleus (ARC) | Intraperitoneal (IP) | Increased | Neuropeptide Y (NPY), Non-NPY neurons |
Regulation of Food Intake in Rat Models
The effect of des-acyl ghrelin on food intake in rats is multifaceted, with studies reporting both stimulatory and inhibitory actions depending on the method of administration and the context of the experiment.
Stimulation of Feeding (Intracerebroventricular Administration)
When administered directly into the brain via intracerebroventricular (ICV) injection, des-acyl ghrelin has been shown to stimulate food intake in rats that are fed ad libitum during the light phase. oup.comnih.gov This orexigenic effect is mediated by the activation of orexin neurons in the lateral hypothalamus. oup.comnih.govmdpi.com The stimulatory effect of ICV des-acyl ghrelin on feeding has a shorter duration compared to that of acyl ghrelin. oup.com
Antagonism of Acyl Ghrelin-Induced Feeding
In contrast to its central effects, des-acyl ghrelin can antagonize the powerful orexigenic signal of acyl ghrelin. When administered peripherally (intraperitoneally) at the same time as acyl ghrelin, des-acyl ghrelin can abolish the stimulation of food intake induced by its acylated counterpart. nih.gov This inhibitory interaction is also observed at the level of the arcuate nucleus, where des-acyl ghrelin can reduce the ghrelin-induced Fos expression. nih.gov Furthermore, central administration of des-acyl ghrelin has been found to impair the orexigenic actions of peripherally administered ghrelin. nih.govconicet.gov.arconicet.gov.ar Some studies also suggest that des-acyl ghrelin itself can decrease food intake when administered peripherally. nih.govnih.govwjgnet.com
Table 2: Effects of Des-acyl Ghrelin on Food Intake in Rats
| Administration Route | Condition | Effect on Food Intake | Proposed Mechanism |
| Intracerebroventricular (ICV) | Ad libitum fed (light phase) | Stimulation | Activation of orexin neurons in the LHA |
| Intraperitoneal (IP) | Co-administered with acyl ghrelin | Antagonism of acyl ghrelin-induced feeding | Inhibition of ghrelin-induced neuronal activation in the ARC |
| Intraperitoneal (IP) | Food-deprived or dark phase | Decreased | Activation of PVN neurons, potential interaction with CRF pathways |
Involvement of Vagal Afferent Pathways
Electrophysiological studies have demonstrated that while acylated ghrelin suppresses the firing of vagal afferent pathways, des-acyl ghrelin has no such effect. nih.govnih.gov This suggests a fundamental difference in the way these two peptides transmit signals from the periphery to the central nervous system.
Further evidence comes from studies using capsaicin (B1668287), a neurotoxin that selectively ablates primary afferent neurons, including those of the vagus nerve. Treatment with capsaicin did not alter the disruptive effects of intravenously injected des-acyl ghrelin on fasted gastric motility, nor did it affect DAG's ability to decrease food intake. nih.govnih.govnih.gov This lack of effect following the chemical desensitization of vagal afferents strongly implies that these pathways are not necessary for des-acyl ghrelin's actions.
| Experimental Approach | Observation | Conclusion | Reference |
|---|---|---|---|
| Electrophysiology | Peripheral administration of des-acyl ghrelin does not affect the firing of vagal afferent pathways. | Vagal afferents are not directly stimulated by des-acyl ghrelin. | nih.govnih.gov |
| Capsaicin Treatment | Capsaicin-induced desensitization of vagal afferents does not alter the inhibitory effect of des-acyl ghrelin on gastric motility. | Vagal afferent integrity is not required for des-acyl ghrelin's gastric effects. | nih.govnih.gov |
| c-Fos Immunohistochemistry | Peripheral injection of des-acyl ghrelin does not increase c-Fos expression in the nucleus of the solitary tract (NTS). | Lack of neuronal activation at the primary vagal afferent termination site. | nih.govnih.govspandidos-publications.com |
Mechanisms Mediating Central Effects on Gastric Motility
Des-acyl ghrelin exerts specific, centrally-mediated effects on gastric motility in rats, primarily characterized by an inhibition of fasted motor activity in the stomach. nih.govnih.gov Studies using conscious, freely moving rat models have shown that both intracerebroventricular (ICV) and intravenous (IV) administration of des-acyl ghrelin disrupts the phase III-like contractions of the migrating motor complex in the antrum of the stomach. nih.govspandidos-publications.comfrontiersin.org This inhibitory effect is specific to the fasted state and the antral region; des-acyl ghrelin does not alter motor activity in the duodenum, nor does it affect gastric motility in the fed state. nih.govnih.govnih.govspandidos-publications.com
The central mechanism underlying this action has been identified to involve the corticotropin-releasing factor (CRF) system, specifically the CRF type 2 receptor (CRF2R). nih.govfrontiersin.orgoup.com The inhibitory effects on gastric motility induced by both central and peripheral administration of des-acyl ghrelin are completely abolished by the co-administration of a selective CRF2R antagonist directly into the brain. nih.govnih.govspandidos-publications.com Conversely, the administration of a CRF type 1 receptor (CRF1R) antagonist has no impact on the gastric effects of des-acyl ghrelin. nih.govnih.govspandidos-publications.com This demonstrates that des-acyl ghrelin's influence on gastric function is dependent on the activation of central CRF2 receptors, but not CRF1 receptors. spandidos-publications.com
The proposed pathway suggests that peripherally circulating des-acyl ghrelin crosses the blood-brain barrier and directly activates neurons in specific hypothalamic nuclei. spandidos-publications.com Peripheral administration of des-acyl ghrelin has been shown to increase c-Fos expression in the arcuate nucleus (ARC) and the paraventricular nucleus (PVN) of the hypothalamus. nih.govspandidos-publications.com It is theorized that des-acyl ghrelin directly activates neurons in the PVN, leading to effects on antral motility via CRF2 receptors. spandidos-publications.com The signal is then believed to be transmitted to the dorsal vagal complex (DVC), which in turn modulates gastric motility through vagal efferent pathways, resulting in the observed inhibition of antral contractions. spandidos-publications.com
| Administration Route | Condition | Antrum Motility | Duodenum Motility | Reference |
|---|---|---|---|---|
| Intravenous (IV) / Intracerebroventricular (ICV) | Fasted State | Inhibited / Disrupted | No Effect | nih.govnih.govspandidos-publications.com |
| Intravenous (IV) / Intracerebroventricular (ICV) | Fed State | No Effect | No Effect | nih.govspandidos-publications.comfrontiersin.org |
Comparative Analysis with Acylated Ghrelin in Rat Studies
Differential Receptor Binding and Activation Profiles
The primary distinction between acylated ghrelin and des-acyl ghrelin lies in their interaction with the growth hormone secretagogue receptor type 1a (GHS-R1a), the only well-characterized receptor for ghrelin. The acylation of the serine-3 residue on the ghrelin peptide is indispensable for its ability to bind to and activate the GHS-R1a. jst.go.jp This binding initiates the downstream signaling cascades responsible for many of acylated ghrelin's most recognized effects, such as the potent stimulation of growth hormone release. physiology.org
In stark contrast, des-acyl ghrelin, which lacks this fatty acid modification, is devoid of binding activity at the GHS-R1a receptor and consequently does not induce GHS-R1a-mediated signaling. gutnliver.orgplos.org For a long time, this led to the belief that des-acyl ghrelin was an inactive degradation product. However, a growing body of evidence from rat studies demonstrates that des-acyl ghrelin exerts a wide range of biological effects, indicating that it acts through alternative, GHS-R1a-independent pathways. researchgate.netnih.gov
Research has identified common high-affinity binding sites recognized by both acylated and des-acyl ghrelin in various rat tissues, including adipocytes and cardiomyocytes, where GHS-R1a is not expressed. nih.gov This strongly suggests the existence of a novel, yet-to-be-identified receptor subtype that mediates the biological activities shared by or specific to des-acyl ghrelin. nih.govmdpi.com While des-acyl ghrelin does not compete with acylated ghrelin for GHS-R1a binding at physiological concentrations, some studies suggest it may activate the receptor at supraphysiological levels. plos.org
Table 1: Comparative Receptor Binding Profiles in Rat Studies
| Feature | Acylated Ghrelin (rat) | Des-acyl Ghrelin (rat) | Reference |
|---|---|---|---|
| Binding to GHS-R1a | High-affinity binding and activation | No binding at physiological concentrations | physiology.orggutnliver.orgplos.org |
| Activation of GHS-R1a | Potent agonist, stimulates GH release | Does not activate the receptor | gutnliver.orgplos.org |
| Alternative Binding Sites | Binds to common sites in peripheral tissues (e.g., adipocytes) | Binds to common sites in peripheral tissues; evidence for a specific, unidentified receptor | nih.govtandfonline.com |
Contrasting Effects on Specific Physiological Processes
The differences in receptor activation between the two ghrelin forms lead to distinct and sometimes opposing effects on various physiological systems in the rat.
In vivo studies using gastric lumen-perfused rats have demonstrated a clear divergence in the effects of the two peptides on gastric function. Acylated ghrelin significantly stimulates gastric acid secretion. nih.govbioscientifica.com This action is mediated, at least in part, through the activation of the vagus nerve and by increasing the synthesis and release of histamine (B1213489) from enterochromaffin-like cells in the stomach. nih.govcore.ac.uk Furthermore, acylated ghrelin acts synergistically with gastrin to enhance acid secretion. nih.gov
Conversely, des-acyl ghrelin has no effect on basal or gastrin-stimulated gastric acid secretion in rats. nih.govresearchgate.net It also fails to increase the concentration of histidine decarboxylase mRNA, the enzyme responsible for histamine synthesis, in the gastric mucosa. nih.gov This indicates that the acylation of ghrelin is a critical requirement for its stimulatory role in gastric acid production.
Table 2: Comparative Effects on Gastric Function in Rats
| Parameter | Acylated Ghrelin (rat) | Des-acyl Ghrelin (rat) | Reference |
|---|---|---|---|
| Gastric Acid Secretion | Stimulates | No effect | nih.govresearchgate.net |
| Histamine Production (Gastric) | Increases | No effect | nih.gov |
| Interaction with Gastrin | Enhances gastrin-stimulated acid secretion | No effect | nih.gov |
The two forms of ghrelin exert opposing effects on glucose metabolism in rats. Acylated ghrelin administration is associated with a decrease in insulin (B600854) levels and a subsequent increase in plasma glucose, suggesting it reduces insulin sensitivity. karger.com
In contrast, des-acyl ghrelin appears to play a beneficial role in glucose homeostasis. While it has no effect on its own, it can counteract the effects of acylated ghrelin. karger.com Co-administration of des-acyl ghrelin with acylated ghrelin in rats prevents the rise in glucose and insulin seen with acylated ghrelin alone. karger.com In studies on rat cardiomyocytes, des-acyl ghrelin, but not acylated ghrelin, increased the insulin-induced translocation of the glucose transporter GLUT4 from the cell's interior to its surface, a key step in glucose uptake. oup.com This suggests that des-acyl ghrelin can improve insulin sensitivity at a cellular level, an effect that is independent of the GHS-R1a. oup.comvghtpe.gov.tw
Table 3: Comparative Effects on Glucose Homeostasis in Rat Models
| Parameter | Acylated Ghrelin (rat) | Des-acyl Ghrelin (rat) | Reference |
|---|---|---|---|
| Effect on Insulin Secretion | Inhibitory effect observed | No effect alone; antagonizes acylated ghrelin's effect | karger.com |
| Effect on Plasma Glucose | Increases plasma glucose | No effect alone; prevents acylated ghrelin-induced rise | karger.com |
| Insulin Sensitivity | Reduces | Improves; promotes GLUT4 translocation in cardiomyocytes | oup.com |
Acylated ghrelin is a well-established orexigenic (appetite-stimulating) hormone in rats, acting centrally to increase food intake. researchgate.net The role of des-acyl ghrelin in food intake regulation is more complex, with rat studies yielding conflicting results.
Some studies report that peripheral or central administration of des-acyl ghrelin decreases food intake in rats. karger.com This anorexic effect is proposed to be mediated by corticotropin-releasing factor (CRF) type 2 receptors in the brain. Other studies, however, found no anorexigenic effect following peripheral injection in fasted rats. karger.comjpp.krakow.pl Instead, it was observed that co-injection of des-acyl ghrelin could significantly blunt the appetite-stimulating effect of acylated ghrelin. jpp.krakow.pl
Conversely, other research indicates that central administration of des-acyl ghrelin can stimulate feeding in rats. This effect is not mediated by the GHS-R1a but appears to involve the activation of orexin-expressing neurons in the lateral hypothalamus, a pathway distinct from that of acylated ghrelin.
Table 4: Comparative Effects on Food Intake in Rats
| Administration Route | Acylated Ghrelin (rat) | Des-acyl Ghrelin (rat) | Reference |
|---|---|---|---|
| Central/Peripheral | Potent stimulation of food intake | Conflicting data:
| karger.comjpp.krakow.pl |
Acylated ghrelin is a potent prokinetic agent, stimulating gastric emptying and phase III-like contractions of the migrating motor complex in the rat stomach and duodenum. gutnliver.orgvghtpe.gov.tw This action helps to prepare the gastrointestinal tract for food intake.
Des-acyl ghrelin exhibits a contrasting effect on gastric motility. In conscious rats, both central and intravenous injection of des-acyl ghrelin disrupts the normal fasted motor activity in the antrum (the lower part of the stomach). nih.gov However, it does not appear to affect motility in the duodenum. nih.gov This inhibitory action on antral motility opposes the stimulatory effects of acylated ghrelin and is thought to be mediated by central CRF type 2 receptors, independent of vagal afferent pathways.
Both ghrelin forms have significant, though not identical, effects on the cardiovascular system in rats, largely mediated through GHS-R1a-independent mechanisms. tandfonline.comsemanticscholar.org
Acylated ghrelin administration in rat models of heart failure and myocardial infarction has been shown to improve left ventricular function, reduce blood pressure, suppress cardiac sympathetic activity, and attenuate adverse cardiac remodeling. jst.go.jpnih.govdiva-portal.org It exerts protective effects by reducing inflammation and apoptosis. researchgate.netahajournals.org
Des-acyl ghrelin also demonstrates cardioprotective properties. It has been shown to prevent apoptosis in rat cardiomyocyte cell lines, an effect it shares with the acylated form. mdpi.comsemanticscholar.orgahajournals.org Furthermore, it can induce endothelium-dependent vasodilation in rat mesenteric vascular beds. tandfonline.com However, in one study on isolated rat hearts subjected to ischemia-reperfusion, acylated ghrelin significantly reduced infarct size, whereas des-acyl ghrelin had no such effect. ahajournals.org This suggests that while both peptides can be cardioprotective, their specific actions and mechanisms may differ. For instance, some beneficial effects of acylated ghrelin are explicitly blocked by GHS-R1a antagonists, whereas the effects of des-acyl ghrelin are, by definition, GHS-R1a independent. researchgate.net
Table 5: Summary of Comparative Cardiovascular Effects in Rat Studies
| Cardiovascular Effect | Acylated Ghrelin (rat) | Des-acyl Ghrelin (rat) | Reference |
|---|---|---|---|
| Cardioprotection (Anti-apoptosis) | Inhibits cardiomyocyte apoptosis | Inhibits cardiomyocyte apoptosis | tandfonline.comsemanticscholar.orgahajournals.org |
| Blood Pressure | Reduces mean arterial pressure | Shares central hypotensive effect | oup.comnih.gov |
| Cardiac Function in Heart Failure Models | Improves LV function, attenuates remodeling | Demonstrates protective effects | jst.go.jpmdpi.comnih.gov |
| Vasodilation | Induces vasodilation | Induces vasodilation (e.g., mesenteric artery) | tandfonline.comoup.com |
| Myocardial Infarct Size Reduction | Reduces infarct size in I/R models | Reported to have no effect in one I/R model | ahajournals.org |
| Primary Receptor Pathway | GHS-R1a and other unidentified receptors | Unidentified receptors (GHS-R1a independent) | researchgate.nettandfonline.com |
Anti-inflammatory Responses
Both acylated ghrelin (AG) and des-acyl ghrelin (DAG) have been shown to modulate inflammatory responses in rat models, although their mechanisms and the contexts of their effects can differ. Generally, acylated ghrelin is recognized for its potent anti-inflammatory properties, often mediated through the growth hormone secretagogue receptor (GHS-R1a). Des-acyl ghrelin, while historically considered the "inactive" form, also demonstrates anti-inflammatory capabilities, which may occur through GHS-R1a-independent pathways.
Acylated ghrelin has been demonstrated to exert significant anti-inflammatory effects across various models of inflammation in rats. In rats with experimentally induced colitis, ghrelin administration ameliorated the clinical and histopathological severity of the condition, an effect associated with the inhibition of inflammatory cytokines and the activation of anti-inflammatory ones. nih.govresearchgate.net Specifically, ghrelin can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. frontiersin.orgbioscientifica.com This inhibitory action on pro-inflammatory mediators is a consistent finding in various inflammatory conditions, including endotoxin-induced inflammation, alendronate-induced gastric damage, and obesity-related inflammation. bioscientifica.comahajournals.orgnih.gov For instance, in rats fed a high-fat diet, AG administration limited liver triglyceride accumulation and normalized tissue redox state and inflammation markers like NF-κB and TNF-α. nih.gov Similarly, in a model of l-thyroxin-induced cardiac damage, AG reduced levels of TNF-α and interleukin-6, an effect that was blocked by a GHS-R1a antagonist, highlighting the receptor's role in mediating these anti-inflammatory actions. researchgate.netnih.gov
Des-acyl ghrelin also exhibits anti-inflammatory properties. In some rat studies, both des-acyl and acyl ghrelin have been shown to have anti-inflammatory and antihyperalgesic effects. researchgate.net Furthermore, both forms have been found to reverse the pro-inflammatory effects associated with a chronic high-fat diet in rodents. mdpi.com However, some studies suggest des-acyl ghrelin's effects are distinct or even absent compared to the acylated form in certain contexts. For example, in a study on human endothelial cells, des-acyl ghrelin had no effect on TNF-α-induced cytokine production, suggesting the anti-inflammatory effects required GHS-R1a interaction, which DAG does not bind to with high affinity. ahajournals.org Conversely, in microglial cells stimulated with amyloid-beta, des-acyl ghrelin was effective in counteracting the stimulation of IL-6 synthesis, whereas acylated ghrelin had no effect, pointing to a GHS-R1a-independent mechanism. researchgate.netconicet.gov.ar
The comparative anti-inflammatory effects are summarized in the table below, based on findings from various rat studies.
| Feature | Acylated Ghrelin (AG) | Des-acyl Ghrelin (DAG) |
| Primary Receptor | Growth Hormone Secretagogue Receptor (GHS-R1a) ahajournals.orgresearchgate.net | GHS-R1a independent pathways; potential other receptors (e.g., CD36) researchgate.netconicet.gov.ar |
| Effect on Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Generally inhibitory frontiersin.orgbioscientifica.com | Can be inhibitory, but effects may be context-dependent researchgate.netmdpi.com |
| Effectiveness in Colitis Model (rat) | Significantly ameliorates chronic colitis nih.govresearchgate.net | Also shows anti-inflammatory effects in chronic colitis nih.gov |
| Effect in High-Fat Diet-Induced Inflammation (rat) | Reduces inflammation markers (NF-κB, TNF-α) in liver and muscle nih.govplos.org | Reverses pro-inflammatory effects mdpi.com |
| Neuroinflammation | Reduces brain damage and inflammation after subarachnoid hemorrhage frontiersin.org | Counteracts IL-6 activation in microglia exposed to amyloid-beta researchgate.netconicet.gov.ar |
Methodological Approaches in Rat Des Acyl Ghrelin Research
In Vivo Rat Models
In vivo studies using rat models are fundamental to understanding the systemic and behavioral effects of des-acyl ghrelin. These models allow for the observation of the compound's impact in a whole, living organism, providing insights into its complex physiological interactions.
Conscious Rat Models: Freely moving conscious rat models are pivotal for studying the effects of des-acyl ghrelin on behavior and physiological processes without the confounding influence of anesthesia. nih.govwjgnet.com Research using these models has demonstrated that intracerebroventricular (ICV) and intravenous (IV) administration of des-acyl ghrelin can disrupt fasted motor activity in the stomach. nih.govwjgnet.com Specifically, it inhibits motility in the antrum but not the duodenum during the fasted state. wjgnet.com Furthermore, intraperitoneal (IP) injection of des-acyl ghrelin has been shown to decrease food intake in these models. nih.gov These studies suggest that peripherally administered des-acyl ghrelin may act on the brain to induce these effects, potentially by crossing the blood-brain barrier. nih.gov
| Model Type | Administration Route | Observed Effect of Des-acyl Ghrelin | Reference |
| Conscious Rat | Intraperitoneal (IP) | Decreased food intake | nih.gov |
| Conscious Rat | Intracerebroventricular (ICV) | Disrupted fasted motor activity in the antrum | nih.gov |
| Conscious Rat | Intravenous (IV) | Disrupted fasted motor activity in the antrum | nih.gov |
| Conscious Rat | Not Specified | Inhibitory effects on antrum motility in fasted state | wjgnet.com |
Ischemia-Reperfusion Models: Rat models of ischemia-reperfusion injury are critical for investigating the neuroprotective potential of des-acyl ghrelin. In models of transient focal cerebral ischemia, intraperitoneal administration of des-acyl ghrelin has been shown to protect cortical neurons from injury and reduce infarct volumes. frontiersin.org Both acylated and des-acylated ghrelin demonstrate protective effects against apoptosis in cultured neurons subjected to oxygen and glucose deprivation, an in vitro simulation of ischemia. nih.gov These neuroprotective actions are believed to occur through direct effects on neurons. nih.gov Studies indicate that des-acyl ghrelin can prevent apoptosis by suppressing the expression of pro-apoptotic genes. nih.gov The protective effects of des-acyl ghrelin in these models appear to be independent of the growth hormone secretagogue receptor (GHS-R1a). frontiersin.orgnih.gov
In Vitro Rat Cell Culture Systems
In vitro cell culture systems provide a controlled environment to dissect the direct cellular and molecular mechanisms of des-acyl ghrelin action on specific rat cell types, isolated from systemic influences.
Cortical Neurons: Primary cultures of rat cortical neurons are instrumental in studying the direct neuroprotective effects of des-acyl ghrelin. frontiersin.orgconicet.gov.ar Research has shown that des-acyl ghrelin can protect these neurons from apoptotic stimuli induced by oxygen-glucose deprivation (OGD), an in vitro model of ischemia. frontiersin.org It has been demonstrated that both acylated and unacylated ghrelin can suppress OGD-induced apoptosis in primary rat cortical neuronal cells. portlandpress.com This protective effect is mediated through the activation of the PI3K/Akt and ERK1/2 signaling pathways. frontiersin.orgportlandpress.com Des-acyl ghrelin has also been found to inhibit cytochrome c release and caspase-3 activity, further promoting neuronal survival. frontiersin.org
Cardiomyocytes: Studies using rat cardiomyocyte cell lines, such as H9c2, and primary adult cardiomyocytes have revealed direct cardioprotective effects of des-acyl ghrelin. nih.govnih.govnih.gov Des-acyl ghrelin, similarly to its acylated form, inhibits apoptosis induced by factors like serum withdrawal and doxorubicin. nih.gov This anti-apoptotic effect is mediated through the activation of extracellular signal-regulated kinase-1/2 (ERK-1/2) and Akt serine kinases. nih.govnih.gov Notably, des-acyl ghrelin binds to specific sites on cardiomyocytes that are distinct from the classical ghrelin receptor (GHS-R1a), suggesting the presence of a novel receptor. nih.govoup.com
Pancreatic Islets: Research on isolated rat pancreatic islets has been crucial for understanding the role of des-acyl ghrelin in glucose homeostasis. nih.govresearchgate.netdiabetesjournals.org Des-acyl ghrelin has been identified within the rat pancreas. researchgate.netdiabetesjournals.org Studies have shown that it promotes the survival of pancreatic β-cells. nih.govunito.it Furthermore, some research indicates that ghrelin can increase the cytosolic free Ca2+ concentration in β-cells and stimulate insulin (B600854) secretion from isolated rat pancreatic islets, suggesting a role in regulating islet function. researchgate.netdiabetesjournals.org
Genetic Models for Mechanistic Insights
To understand the specific receptors and pathways through which des-acyl ghrelin exerts its effects, researchers utilize genetically modified mouse models, which provide valuable mechanistic insights that are often applicable to rat physiology.
GHS-R-Deficient Mice: Studies using growth hormone secretagogue receptor (GHS-R)-deficient mice have been fundamental in demonstrating that many of des-acyl ghrelin's effects are independent of this receptor. nih.govoup.com For instance, intracerebroventricular administration of des-acyl ghrelin was found to stimulate feeding in GHS-R-deficient mice, an effect not seen with acylated ghrelin. nih.govoup.com This finding strongly indicates that des-acyl ghrelin's orexigenic (appetite-stimulating) effects are mediated through a different, yet-to-be-identified receptor. nih.gov Furthermore, des-acyl ghrelin has been shown to regulate genes involved in glucose and lipid metabolism in the liver, fat, and muscle of GHS-R-deficient mice. nih.gov However, one study on pilocarpine-induced seizures found that the anticonvulsant effects of des-acyl ghrelin were absent in GHS-R knock-out mice, suggesting a surprising involvement of the ghrelin receptor in this specific context. nih.gov
Orexin-Deficient Mice: The use of orexin-deficient mice has helped to elucidate the downstream pathways involved in des-acyl ghrelin's effects on feeding. nih.govoup.com Research has shown that the feeding-stimulatory effect of centrally administered des-acyl ghrelin is absent in orexin-deficient mice. nih.govoup.comresearchgate.net This indicates that the orexin (B13118510) system is a critical downstream mediator of des-acyl ghrelin-induced food intake. nih.govoup.com In contrast, the orexigenic effect of acylated ghrelin is still present, although reduced, in these mice, highlighting a divergence in the pathways utilized by the two ghrelin forms. nih.govresearchgate.net
| Genetic Model | Key Finding Regarding Des-acyl Ghrelin | Implication | Reference |
| GHS-R-Deficient Mice | Stimulates feeding | Acts independently of the GHS-R for this effect | nih.govoup.com |
| GHS-R-Deficient Mice | Anticonvulsant effects are absent | GHS-R may be involved in its anti-seizure action | nih.gov |
| Orexin-Deficient Mice | Fails to stimulate feeding | The orexin pathway is necessary for its orexigenic effect | nih.govoup.comresearchgate.net |
Neuroanatomical Techniques
Neuroanatomical techniques are employed to map the specific neural circuits and cellular responses activated by des-acyl ghrelin in the rat brain.
c-Fos Immunohistochemistry: c-Fos immunohistochemistry is a powerful tool used to identify neurons that are activated following a specific stimulus. In rat studies, this technique has revealed the neural substrates of des-acyl ghrelin's central actions. nih.govnih.govoup.com For example, intraperitoneal injection of des-acyl ghrelin was shown to enhance c-Fos expression in the arcuate nucleus (ARC) and the paraventricular nucleus (PVN) of the hypothalamus. nih.gov When administered centrally (ICV), des-acyl ghrelin induces c-Fos expression specifically in orexin-expressing neurons in the lateral hypothalamic area (LHA), but not in neuropeptide Y (NPY) neurons of the ARC. nih.govoup.comresearchgate.net This selective activation of orexin neurons aligns with findings from orexin-deficient mice, providing a neuroanatomical basis for its effects on feeding. nih.govoup.com
Calcium Imaging: Calcium imaging techniques allow for the real-time measurement of changes in intracellular calcium concentrations ([Ca2+]i), which is a key indicator of neuronal activation. nih.govsemanticscholar.org In studies using isolated orexin neurons from the rat hypothalamus, application of des-acyl ghrelin was shown to increase intracellular calcium levels. nih.govresearchgate.net This provides direct evidence that des-acyl ghrelin can activate these specific neurons. nih.gov This activation is thought to be a key step in its central regulation of feeding behavior, functioning through a target protein distinct from the GHS-R. nih.gov
Future Directions in Des Acyl Ghrelin Research in Rat Models
Elucidation of Specific Des-acyl Ghrelin Receptors and Intracellular Signaling Pathways
A pivotal area of future research lies in the definitive identification and characterization of the specific receptor(s) for des-acyl ghrelin. Unlike acylated ghrelin, which binds to the growth hormone secretagogue receptor type 1a (GHS-R1a), des-acyl ghrelin does not interact with this receptor. tocris.com Nevertheless, it elicits distinct biological effects, strongly suggesting the existence of one or more unique receptors.
Studies in rat models have provided clues to potential receptor systems. For instance, some of the effects of des-acyl ghrelin on gastric motility appear to be mediated by corticotropin-releasing factor (CRF) type 2 receptors in the brain. nih.govwjgnet.com Specifically, the disruption of fasted motor activity in the antrum of the stomach by des-acyl ghrelin was antagonized by a CRF type 2 receptor antagonist. nih.gov This finding points towards a potential interaction or cross-talk between des-acyl ghrelin signaling and the CRF system. However, whether this is a direct receptor interaction or an indirect downstream effect remains to be fully elucidated.
The intracellular signaling pathways activated by des-acyl ghrelin are also a critical area for investigation. In isolated orexin (B13118510) neurons from rats, des-acyl ghrelin was shown to increase intracellular calcium concentrations, suggesting a potential signaling mechanism in these specific neurons. oup.comnih.gov Furthermore, in a rat model of burn trauma, des-acyl ghrelin was found to activate the PI3K/Akt signaling pathway in skeletal muscle, leading to the normalization of hyperlactacidemia. nih.gov In cardiomyocytes, des-acyl ghrelin has been shown to activate both Akt and AMP-activated protein kinase (AMPK) signaling pathways. oup.com These findings highlight the cell-type specific nature of des-acyl ghrelin's signaling and underscore the need for further research to map these pathways comprehensively.
Future research should employ a combination of techniques, including radioligand binding assays with labeled des-acyl ghrelin to identify binding sites in various rat tissues, particularly in the brain and peripheral organs where it exerts its effects. Subsequently, receptor cloning and expression studies will be necessary to isolate and characterize the putative receptor(s). Once identified, downstream signaling cascades can be meticulously dissected using techniques like phosphoproteomics and targeted pharmacological inhibition in rat-derived cell lines and in vivo models.
Investigation of Interplay with Other Endocrine and Neuropeptide Systems
Des-acyl ghrelin does not act in isolation; its physiological effects are likely the result of complex interactions with other endocrine and neuropeptide systems. Research in rat models has begun to unravel these intricate relationships.
One of the most notable interactions is with the orexin system . Intracerebroventricular administration of des-acyl ghrelin in rats was found to stimulate feeding behavior, an effect that was abolished in orexin-deficient mice. oup.comnih.gov This suggests that the orexigenic effect of centrally administered des-acyl ghrelin is mediated through the activation of orexin-expressing neurons in the lateral hypothalamic area. oup.comnih.gov This interaction is further supported by the finding that des-acyl ghrelin induces the expression of Fos, a marker of neuronal activation, in these specific neurons. oup.comnih.gov
The interplay with the corticotropin-releasing factor (CRF) system is also significant, particularly in the context of gastric function. As mentioned earlier, the inhibitory effect of des-acyl ghrelin on fasted gastric motility in rats is mediated by CRF type 2 receptors in the brain. nih.govwjgnet.com Studies also suggest a complex interaction with the hypothalamic-pituitary-adrenal (HPA) axis, with des-acyl ghrelin influencing plasma corticosterone (B1669441) levels under both stressed and non-stressed conditions in rats. oup.com
Furthermore, there is evidence of an interaction with nesfatin-1 . In rats, the simultaneous injection of ghrelin and des-acyl ghrelin was found to activate nesfatin-1 immunoreactive neurons in the arcuate nucleus, suggesting a potential role for this peptide in mediating the integrated response to both forms of ghrelin. nih.gov
In the context of hepatic steatosis, studies in rats have shown that the ratio of acyl to des-acyl ghrelin can influence the expression of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key regulator of lipid metabolism. nih.gov This highlights the importance of considering the balance between the two ghrelin forms when investigating their metabolic effects.
The following table summarizes some of the key observed interactions of des-acyl ghrelin with other systems in rat models:
| Interacting System | Observed Effect in Rat Models | Reference |
| Orexin System | Central des-acyl ghrelin stimulates feeding via orexin neurons. | oup.comnih.gov |
| CRF System | Mediates des-acyl ghrelin's inhibition of gastric motility. | nih.govwjgnet.com |
| HPA Axis | Influences plasma corticosterone levels. | oup.com |
| Nesfatin-1 | Activated by co-administration of ghrelin and des-acyl ghrelin. | nih.gov |
| PPAR-γ | Ratio of acyl/des-acyl ghrelin affects hepatic PPAR-γ expression. | nih.gov |
Future studies in rat models should aim to further delineate these interactions. This could involve the use of selective antagonists and agonists for the receptors of these interacting systems to probe the functional consequences of these cross-talks. Additionally, advanced techniques such as dual-labeling immunohistochemistry and in vivo microdialysis can provide more precise information on the co-localization and neurochemical interactions between des-acyl ghrelin and other neuropeptides in specific brain regions.
Characterization of Des-acyl Ghrelin's Role in Integrated Physiological Responses under Various Conditions
A crucial future direction is to understand how des-acyl ghrelin contributes to integrated physiological responses in rats under different physiological and pathophysiological states. Its effects are not static and can vary depending on the context.
In the context of feeding and energy balance , the role of des-acyl ghrelin appears to be complex and dependent on the route of administration and the metabolic state of the animal. While central administration in rats can stimulate food intake, peripheral administration has been shown to decrease food intake. nih.govoup.com Furthermore, in fasted rats, des-acyl ghrelin can disrupt stomach motility, which could contribute to its effects on food consumption. nih.gov
Under conditions of critical illness , such as burn trauma, des-acyl ghrelin has demonstrated protective effects in rats. It has been shown to normalize hyperlactacidemia and improve survival, suggesting a role in metabolic regulation during stress. nih.gov
In the context of cardiovascular function , studies in a rat model of heart failure have shown that both acylated and non-acylated ghrelin can partially normalize myocardial free fatty acid and glucose oxidation while enhancing oxygen consumption. ahajournals.org This points to a potential therapeutic role for des-acyl ghrelin in cardiac metabolism.
The influence of des-acyl ghrelin on behavioral responses is another emerging area of research. In rats, it has been shown to decrease alcohol consumption and preference, suggesting a potential role in modulating reward pathways. gu.se Furthermore, it appears to have a dual role in anxiety-like behavior, producing an anxiogenic effect under non-stressed conditions but an anxiolytic effect under stress. oup.com
The following table provides a summary of the varied physiological responses to des-acyl ghrelin observed in rat models under different conditions:
| Physiological Condition | Observed Effect of Des-acyl Ghrelin in Rat Models | Reference |
| Feeding (Central Admin.) | Stimulates food intake | oup.comnih.gov |
| Feeding (Peripheral Admin.) | Decreases food intake | nih.gov |
| Fasting | Disrupts antrum motility | nih.govwjgnet.com |
| Burn Trauma | Normalizes hyperlactacidemia, improves survival | nih.gov |
| Heart Failure | Partially normalizes cardiac substrate metabolism | ahajournals.org |
| Alcohol Consumption | Decreases alcohol intake and preference | gu.se |
| Stress | Modulates anxiety-like behavior and HPA axis response | oup.com |
Future research in rat models should focus on investigating the effects of des-acyl ghrelin in a wider range of physiological and pathological states, such as different models of obesity, diabetes, and neurological disorders. This will require the use of sophisticated in vivo techniques to monitor multiple physiological parameters simultaneously, providing a more holistic understanding of des-acyl ghrelin's integrated functions.
Q & A
Q. What are the primary biological functions of Des-acyl ghrelin (rat) in metabolic regulation?
Des-acyl ghrelin exhibits distinct metabolic roles, including counteracting acyl ghrelin’s effects on insulin secretion and glucose metabolism . It enhances insulin sensitivity and reduces inflammation in adipose tissue , while also modulating lipid accumulation in visceral tissue . Methodologically, these functions are studied using glucose tolerance tests, insulin sensitivity assays (e.g., hyperinsulinemic-euglycemic clamps), and cytokine profiling in adipose stromal cell cultures .
Q. How does Des-acyl ghrelin structurally and functionally differ from acylated ghrelin in rat models?
Structurally, Des-acyl ghrelin lacks the O-octanoyl modification at serine-3, which prevents binding to the growth hormone secretagogue receptor 1a (GHS-R1a) . Functionally, it opposes acyl ghrelin’s orexigenic effects and has unique roles in inflammation and insulin signaling . Researchers use mass spectrometry to confirm peptide structure and receptor-binding assays (e.g., radioligand displacement) to differentiate activity .
Q. What experimental models are commonly used to study Des-acyl ghrelin’s effects on energy homeostasis?
Common models include:
Q. What methodological approaches are used to measure Des-acyl ghrelin levels in rodent plasma?
Techniques include:
- Immunoassays with antibodies specific to non-acylated ghrelin isoforms .
- High-performance liquid chromatography (HPLC) coupled with mass spectrometry to distinguish Des-acyl ghrelin from acylated forms .
- The RAPID blood-processing method to stabilize peptide integrity during plasma isolation .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings regarding Des-acyl ghrelin’s role in lipid metabolism and hormone secretion?
Contradictions arise from studies showing Des-acyl ghrelin increases lipid accumulation in visceral tissue but lacks effects in transgenic overexpression models . To address this, researchers should:
Q. What are the challenges in identifying the receptor mechanism for Des-acyl ghrelin, and what strategies are employed to address them?
The receptor remains unidentified, as Des-acyl ghrelin does not bind GHS-R1a . Strategies include:
Q. What experimental design considerations are critical when investigating Des-acyl ghrelin’s anti-inflammatory effects in adipose tissue?
Key considerations include:
- Cell-type specificity : Use primary adipose stromal cells rather than adipocytes to isolate stromal-specific responses .
- Inflammatory stimuli : Standardize pro-inflammatory agents (e.g., TNF-α or PGE2) to ensure reproducibility .
- Control groups : Include acyl ghrelin-treated groups to differentiate Des-acyl ghrelin’s unique effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
